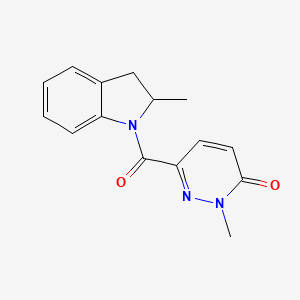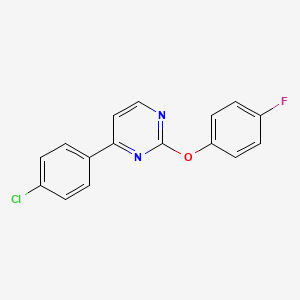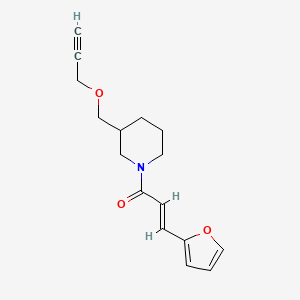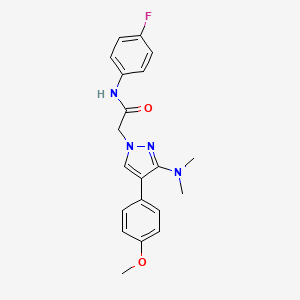
2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyridazin-3-one derivatives, including compounds similar to 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one, involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds. This process yields pyridazin-3-one derivatives as the sole isolable products in excellent yield. Techniques such as IR, NMR, mass spectral data, elemental analysis, and X-ray structure analysis are employed to elucidate the structures of the synthesized compounds (Ibrahim & Behbehani, 2014).
Molecular Structure Analysis
The molecular structure of pyridazin-3-one derivatives is determined using analytical spectroscopic methods and X-ray crystallographic analysis. These methods confirm the formation of the compound's structure, providing insights into its molecular geometry and confirming the presence of specific functional groups (Mostafa et al., 2022).
Chemical Reactions and Properties
Pyridazin-3-one derivatives exhibit a variety of chemical reactions, including the formation of enaminone derivatives and the reaction with aminoazoles to afford azolo[1,5-a]pyrimidine derivatives. These reactions showcase the compound's reactivity and versatility in chemical synthesis (Ibrahim & Behbehani, 2014).
Physical Properties Analysis
The physical properties of 2-methyl-6-(2-methylindoline-1-carbonyl)pyridazin-3(2H)-one and related derivatives, such as solubility, melting point, and crystal structure, can be inferred from general knowledge of pyridazin-3-one compounds. These properties are crucial for determining the compound's suitability for various applications and for developing methods for its purification and characterization.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and interactions with other chemical entities, are essential for understanding its potential applications in synthetic chemistry. The compound's ability to undergo specific chemical reactions, such as nucleophilic substitution or condensation reactions, highlights its utility in the synthesis of complex molecules and potential pharmaceutical agents.
References
Ibrahim, H. M., & Behbehani, H. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19, 2637 - 2654. https://consensus.app/papers/synthesis-class-pyridazin3one-2amino5arylazopyridine-ibrahim/4246283932c65eb08c829c63326dfd0c/?utm_source=chatgpt.
Mostafa, S., Aly, A., Hassan, A., Osman, E. M., Bräse, S., Nieger, M., Ibrahim, M. A. A., & Mohamed, A. H. (2022). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 27. https://consensus.app/papers/autoxidation-4hydrazinylquinolin21hone-synthesis-mostafa/f76d465e703856a0a8c286501b1e6e65/?utm_source=chatgpt.
科学的研究の応用
Catalytic Activity and Synthesis Applications
Pyridazinone derivatives have been studied for their catalytic activity in various chemical reactions. For instance, a manganese(II) isoindoline complex exhibited catalytic oxidation properties, demonstrating the potential of related compounds in catalysis and organic synthesis (Kaizer et al., 2008). Similarly, polysubstituted pyridazinones were synthesized from sequential nucleophilic substitution reactions, showcasing the versatility of pyridazinones in drug discovery and development (Pattison et al., 2009).
Electron-deficient Polymers for Electrochromic Applications
Novel electron-deficient conjugated polymers based on pyridazinone derivatives were synthesized for electrochromic applications, highlighting their utility in materials science and engineering (Cho et al., 2015).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using pyridazinone derivatives has been explored, with applications ranging from the synthesis of indolizines to the preparation of various pyridine and fused pyridine derivatives. These studies demonstrate the compound's utility in the synthesis of complex organic molecules with potential pharmaceutical applications (OhsawaAkio et al., 1979; Ibrahim & Behbehani, 2014).
Fluorescent Pyrrolopyridazine Derivatives
Research on pyrrolopyridazine derivatives revealed their strong luminescence properties, suggesting potential applications in the development of new luminescent materials (Mitsumori et al., 2003).
Antimicrobial Activity
Some pyridazinone derivatives have been synthesized and evaluated for their antimicrobial activity, indicating the potential of these compounds in the development of new antimicrobial agents (El-Mariah et al., 2006).
特性
IUPAC Name |
2-methyl-6-(2-methyl-2,3-dihydroindole-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-9-11-5-3-4-6-13(11)18(10)15(20)12-7-8-14(19)17(2)16-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLRODZPSALQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)


![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2487070.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2487071.png)
![1-(4-Bromo-2-methylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2487072.png)

![N-(3-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2487075.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B2487078.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2487079.png)
![4-Methyl-5-[(2,3,4-trifluorophenyl)methyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B2487083.png)
